1,6-dimethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,6-Dimethyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Formation of the Pyridine Ring: The pyrazole intermediate is then subjected to cyclization with suitable reagents to form the fused pyridine ring.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,6-Dimethyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Thieno[3,4-b]pyridine Derivatives: Compounds with a thiophene ring fused to a pyridine ring.
Benzimidazole Derivatives: Compounds with a benzimidazole core structure.
Uniqueness
1,6-Dimethyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H16N4O |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
1,6-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O/c1-10-5-4-6-12(7-10)19-16(21)13-8-11(2)18-15-14(13)9-17-20(15)3/h4-9H,1-3H3,(H,19,21) |
InChI Key |
UXXXSRNUIGKFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=NN(C3=NC(=C2)C)C |
Origin of Product |
United States |
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